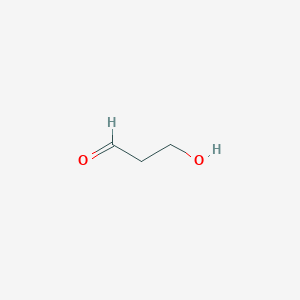

![molecular formula C23H12OS B037145 14h-Anthra[2,1,9-mna]thioxanthen-14-one CAS No. 16294-75-0](/img/structure/B37145.png)

14h-Anthra[2,1,9-mna]thioxanthen-14-one

Vue d'ensemble

Description

14h-Anthra[2,1,9-mna]thioxanthen-14-one is a compound of significant interest due to its heterocyclic structure, which is prevalent in various biologically active and medicinally significant compounds. Its chemical relevance is underscored by its involvement in numerous chemical reactions, showcasing a broad spectrum of physical and chemical properties.

Synthesis Analysis

The synthesis of related thioxanthen-9-ones and their derivatives, such as 1-fluoro-4-methyl-9H-thioxanthen-9-one, involves specific labeled derivatives, highlighting the compound's synthetic versatility and the chemical pathways utilized to introduce functional groups to its structure (Javaheri et al., 2016).

Molecular Structure Analysis

Research on compounds with similar frameworks, such as anthra[2,3-c:6,7-c']dithiophene derivatives, reveals insights into the electronic properties and structural characteristics of these molecules. Such studies, which include electrochemical reduction and spectroelectrochemistry, provide a foundational understanding of the molecular structure and electronic configuration (Djukic & Perepichka, 2011).

Chemical Reactions and Properties

The reactivity and catalytic applications of thioxanthen-14-one derivatives have been explored, demonstrating their utility in various chemical reactions. For instance, Fe3O4@SiO2–imid–PMAn magnetic porous nanospheres have been used as recyclable catalysts for the synthesis of 14-aryl- or alkyl-14H-dibenzo[a,j]xanthenes, showcasing the compound's involvement in condensation reactions and its potential in facilitating environmentally-friendly chemical processes (Esmaeilpour et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as 14-substituted-14H-dibenzo[a,j]xanthenes, have been studied under various conditions. These investigations often focus on the crystalline structure, melting points, and solubility, providing a comprehensive understanding of how structural variations influence physical characteristics (Wu et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound and similar molecules have been extensively analyzed, with research delving into their reactivity, potential as photoinitiators, and their role in polymerization processes. For instance, a novel thioxanthone−anthracene photoinitiator was synthesized for radical polymerization, indicating the compound's versatile chemical behavior and its application in material science (Balta et al., 2007).

Applications De Recherche Scientifique

Fabrication de colorants

“14h-Anthra[2,1,9-mna]thioxanthen-14-one” est utilisé dans la production de colorants . Il a une teneur en colorant élevée d'environ 90% , ce qui en fait un composé efficace pour la production de couleurs.

Coloration des plastiques

Ce composé est utilisé dans la coloration de divers types de plastiques . Il s'agit notamment du polystyrène, de la résine ABS, du polyméthacrylate de méthyle, de la résine, de l'estron et du PVC non plastifié .

Coloration des fibres

En plus des plastiques, “this compound” est également utilisé dans la coloration de fibres telles que l'estron, la caprone et le terylene . Cela suggère son utilisation potentielle dans l'industrie textile.

Dispositifs laser

Le composé est utilisé dans les dispositifs laser . Cependant, l'application spécifique au sein de ces dispositifs n'est pas détaillée dans les ressources disponibles.

Recherche et développement

Compte tenu de ses propriétés uniques, “this compound” est susceptible d'être utilisé dans diverses activités de recherche et développement. Par exemple, il peut être utilisé dans des études liées à la chimie organique, à la science des matériaux et à la synthèse chimique .

Sécurité et manutention

Bien que ce ne soit pas une application directe, il est important de noter que la manipulation et le stockage de “this compound” nécessitent des mesures de sécurité spécifiques . Il est généralement stocké dans une pièce sèche à température normale

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mécanisme D'action

Target of Action

It is known that this compound is used in coloring various materials such as polystyrene, abs resin, polymethylmethacrylate, resin, estron, unplasticized pvc, and other plastics . It is also used in coloring estron, caprone, and terylene . Therefore, it can be inferred that the compound interacts with these materials to impart color.

Result of Action

The primary result of the action of 14h-Anthra[2,1,9-mna]thioxanthen-14-one is the imparting of color to various materials. This is achieved through the compound’s interaction with these materials, either by adhering to their surface or integrating into their structure .

Analyse Biochimique

Biochemical Properties

It is known that it can bind to biomolecules such as proteins and nucleic acids, enabling its use in fluorescence labeling and microscopic observation .

Cellular Effects

Given its use in fluorescence labeling, it may interact with various cellular components and influence cellular processes .

Molecular Mechanism

It is likely to exert its effects through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known to be stable under normal storage conditions .

Transport and Distribution

It is known to be used in coloring various materials, suggesting that it may have the ability to penetrate and distribute within these materials .

Subcellular Localization

Given its use in fluorescence labeling, it may localize to areas where its target biomolecules are present .

Propriétés

IUPAC Name |

8-thiahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12OS/c24-23-17-7-2-1-5-13(17)15-11-12-20-22-16(9-10-18(23)21(15)22)14-6-3-4-8-19(14)25-20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNWZZLOQBHTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=C4C5=C(C=CC(=C35)C2=O)C6=CC=CC=C6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066032 | |

| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

16294-75-0 | |

| Record name | Solvent Orange 63 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16294-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14H-Anthra(2,1,9-mna)thioxanthen-14-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016294750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14H-anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

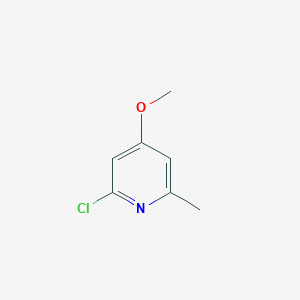

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

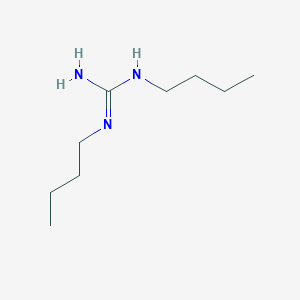

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)